molecular formula C14H11F2NO B5543271 2,6-Difluoro-N-(o-tolyl)benzamide

2,6-Difluoro-N-(o-tolyl)benzamide

Cat. No.: B5543271
M. Wt: 247.24 g/mol
InChI Key: FVSDXDGGKUMCGD-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(o-tolyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzamide ring and an o-tolyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(o-tolyl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with o-toluidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(o-tolyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

2,6-Difluoro-N-(o-tolyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(o-tolyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with the active site of succinate dehydrogenase, an enzyme involved in the respiratory chain . This interaction can inhibit the enzyme’s activity, leading to its potential use as an antifungal or antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-(o-tolyl)benzamide is unique due to the presence of both fluorine atoms and the o-tolyl group, which can influence its reactivity and biological activity. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-difluoro-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9-5-2-3-8-12(9)17-14(18)13-10(15)6-4-7-11(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSDXDGGKUMCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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